2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylethanethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-8(13)5-7-6-12-4-2-1-3-9(12)11-7/h1-4,6H,5H2,(H2,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGAXJHIDZMNEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Routes for 2 Imidazo 1,2 a Pyridin 2 Yl Ethanethioamide
Retrosynthetic Analysis and Key Disconnection Approaches for the Compound
A logical retrosynthetic analysis of 2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide identifies several key disconnections that form the basis of a practical forward synthesis. The most apparent disconnection is the functional group interconversion of the thioamide to a more stable and common precursor, a nitrile. This leads to the key intermediate, 2-(imidazo[1,2-a]pyridin-2-yl)acetonitrile.
Further disconnection of the acetonitrile (B52724) intermediate involves breaking the C-C bond between the ring and the side chain. However, a more synthetically viable approach is to disconnect the C-N bond of the nitrile group, tracing it back to a 2-(halomethyl)imidazo[1,2-a]pyridine, such as 2-(chloromethyl)imidazo[1,2-a]pyridine. This simplifies the synthesis to a nucleophilic substitution reaction with a cyanide source.
The final and most crucial disconnection breaks down the imidazo[1,2-a]pyridine (B132010) core itself. This heterocyclic system can be retrosynthetically cleaved at the N1-C2 and N4-C5 bonds, leading to two fundamental building blocks: a 2-aminopyridine (B139424) and a three-carbon electrophilic synthon. A practical synthetic equivalent for the latter is a halo-substituted acetone, such as 1,3-dichloroacetone, which can readily participate in a cyclocondensation reaction. This analysis outlines a convergent and efficient synthetic pathway.
Classical Synthetic Pathways to the Imidazo[1,2-a]pyridine Core and Thioamide Formation
The classical approaches to synthesizing the target molecule rely on well-established, time-honored reactions for constructing the heterocyclic core and for the final functional group transformation.
Formation of the Imidazo[1,2-a]pyridine Core: The most traditional and widely used method for constructing the imidazo[1,2-a]pyridine scaffold is a cyclocondensation reaction, often considered a variant of the Tchichibabin reaction. This involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound. rsc.org For the synthesis of the necessary precursor, 2-aminopyridine is condensed with 1,3-dichloroacetone. This reaction proceeds via an initial Sₙ2 reaction where the exocyclic amino group of 2-aminopyridine attacks one of the electrophilic carbons of 1,3-dichloroacetone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring, yielding 2-(chloromethyl)imidazo[1,2-a]pyridine. jmchemsci.com This intermediate can then be converted to 2-(imidazo[1,2-a]pyridin-2-yl)acetonitrile via cyanation, for example, using potassium cyanide in a suitable solvent like dimethylsulfoxide. jmchemsci.com
Thioamide Formation: Once the 2-(imidazo[1,2-a]pyridin-2-yl)acetonitrile intermediate is obtained, classical methods are employed for its conversion to the final thioamide product. The most direct historical method involves the addition of hydrogen sulfide (B99878) to the nitrile. This reaction is typically catalyzed by a base, such as ammonia (B1221849), pyridine (B92270), or triethylamine. chemrxiv.org
Alternatively, stoichiometric thionating agents are used to convert a nitrile or, more commonly, its corresponding amide, into a thioamide. Reagents such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's Reagent are effective for this transformation, though they often require elevated temperatures. organic-chemistry.orgorganic-chemistry.org Lawesson's reagent is generally considered milder and more convenient than P₄S₁₀ for this purpose. organic-chemistry.org
Modern Catalytic and Green Chemistry Approaches in Compound Synthesis
In recent years, significant efforts have been directed towards developing more efficient, selective, and environmentally benign methods for the synthesis of imidazo[1,2-a]pyridines. These modern approaches often utilize catalysis and adhere to the principles of green chemistry.
Transition Metal-Catalyzed Coupling and Cyclization Reactions
Transition metal catalysis has revolutionized the synthesis of the imidazo[1,2-a]pyridine core, enabling multicomponent reactions that build complexity in a single step.
Copper Catalysis: Copper catalysts are particularly prominent in this area. One-pot, three-component reactions combining a 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by copper salts like CuI or CuBr, provide a direct route to polysubstituted imidazo[1,2-a]pyridines. bio-conferences.orgnih.govrsc.orgorganic-chemistry.org Another copper-catalyzed approach involves the reaction of 2-aminopyridines with nitroolefins, using air as a green oxidant, to form the heterocyclic ring. organic-chemistry.orgorganic-chemistry.org
Palladium Catalysis: Palladium catalysts are also employed, often in cyclization reactions that form the imidazole (B134444) ring. organic-chemistry.orgthieme-connect.com These methods can offer different regioselectivity and functional group tolerance compared to copper-based systems.
These catalytic systems often operate under mild conditions and demonstrate broad substrate scope, making them powerful tools for generating diverse libraries of imidazo[1,2-a]pyridine derivatives.
| Method | Catalyst | Reactants | Key Features | Reference |
|---|---|---|---|---|
| Three-Component Coupling | Copper(I) Iodide | 2-Aminopyridine, Aldehyde, Terminal Alkyne | One-pot reaction, high atom economy. | bio-conferences.orgorganic-chemistry.org |
| Oxidative Annulation | Copper(I) Bromide | 2-Aminopyridine, Nitroolefin | Uses air as the oxidant, environmentally friendly. | organic-chemistry.org |
| Three-Component Reaction | Copper(I) | 2-Aminopyridine, Sulfonyl Azide, Terminal Ynone | Base-free conditions, forms polysubstituted products. | nih.govrsc.orgrsc.org |
| Cyclization | Palladium(II) | 2-Aminopyridine, Alkyne-containing substrates | Leads to 3-vinyl imidazo[1,2-a]pyridines. | organic-chemistry.orgthieme-connect.com |
Organocatalytic and Metal-Free Synthetic Strategies
To circumvent the cost and potential toxicity of transition metals, organocatalytic and metal-free synthetic routes have been developed.
Iodine-Catalyzed Reactions: Molecular iodine has emerged as an effective catalyst for the synthesis of imidazo[1,2-a]pyridines. It can promote the condensation and cyclization of 2-aminopyridines with various partners, including ketones and oxime esters. acs.org
Flavin-Iodine Coupled Catalysis: A dual catalytic system using flavin and iodine enables the aerobic oxidative formation of C–N bonds, providing a facile route to imidazo[1,2-a]pyridines. organic-chemistry.orgacs.orgnih.gov This system can also be applied to one-pot syntheses of 3-thioimidazo[1,2-a]pyridines. organic-chemistry.orgacs.orgnih.gov
Catalyst-Free Annulation: Certain strategies require no catalyst at all. For instance, the reaction of 2-aminopyridines with phosphorylated alkynes proceeds under mild, catalyst-free conditions. acs.org A particularly green and rapid method involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water, which can produce the imidazo[1,2-a]pyridine core in minutes on a gram scale. rsc.orgallfordrugs.com
Application of Green Chemistry Principles (e.g., One-Pot Reactions, Solvent-Free Conditions)
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields. nih.govbenthamdirect.com It is frequently applied to both classical cyclocondensations and modern MCRs, often in conjunction with green solvents or solvent-free conditions. acs.orgnih.govresearchgate.netbenthamdirect.com
Green Solvents and Solvent-Free Conditions: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) significantly reduces the environmental impact of the synthesis. researchgate.netrsc.orgrsc.org In some cases, reactions can be run under solvent-free conditions, which is an ideal scenario from a green chemistry perspective. rsc.orgrsc.org For thioamide formation, using solid reagents like sodium hydrogen sulfide hydrate (B1144303) in DMF avoids the handling of toxic and hazardous hydrogen sulfide gas. researchgate.nettandfonline.com
| Principle | Method | Conditions | Advantages | Reference |
|---|---|---|---|---|
| One-Pot/MCR | Groebke-Blackburn-Bienaymé Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | High efficiency, complexity from simple precursors. | mdpi.comnih.govmdpi.combeilstein-journals.org |
| Alternative Energy | Microwave-Assisted Cyclocondensation | 2-Aminopyridine, α-bromoketone, Lemon Juice | Rapid (minutes), uses natural acid/solvent. | benthamdirect.com |
| Green Solvent | NaOH-promoted Cycloisomerization | N-propargylpyridinium salt in Water | Extremely fast, metal-free, high yield, scalable. | rsc.orgallfordrugs.com |
| Solvent-Free | Three-Component Reaction | HKA, ODE, Aldehyde, Et₃N catalyst | No solvent, easy purification, high regioselectivity. | rsc.orgrsc.org |
Comparative Analysis of Synthetic Efficiencies, Regioselectivities, and Scalability
When comparing the various synthetic routes, a clear trade-off emerges between classical reliability and modern efficiency.
Efficiency and Yields: Classical methods like the Tchichibabin cyclocondensation are robust but may provide only moderate to good yields. In contrast, modern transition metal-catalyzed multicomponent reactions and metal-free aqueous cycloisomerizations frequently report high to quantitative yields. rsc.orgallfordrugs.com Microwave-assisted protocols also consistently lead to higher yields in shorter reaction times compared to conventional heating. benthamdirect.com
Regioselectivity: The classical condensation of 2-aminopyridines with unsymmetrically substituted α-haloketones can sometimes lead to mixtures of regioisomers, complicating purification. Many modern catalytic and multicomponent reactions, however, offer excellent control over regioselectivity, allowing for the precise placement of substituents on the heterocyclic core. rsc.orgrsc.org
Scalability: For large-scale synthesis, classical methods can be challenging due to harsh conditions or the use of hazardous reagents. The modern, metal-free synthesis using aqueous NaOH is explicitly demonstrated to be scalable to at least a 10-gram scale with no loss in yield, highlighting its industrial potential. rsc.org Similarly, methods that avoid toxic gases like H₂S by using solid alternatives like sodium hydrogen sulfide are more amenable to scale-up due to improved safety and handling. tandfonline.com The cost and availability of catalysts can be a limiting factor for some transition-metal-catalyzed processes, making catalyst-free or organocatalytic alternatives more attractive for large-scale production.
Derivatization Strategies for the this compound Scaffold
The this compound scaffold presents multiple opportunities for chemical modification, allowing for the generation of a library of derivatives. These modifications can be broadly categorized into reactions involving the thioamide functional group and functionalization of the imidazo[1,2-a]pyridine ring system.
Modifications at the Thioamide Functional Group
The thioamide group is a versatile functional handle for a variety of chemical transformations. nih.gov Its reactivity allows for modifications at the sulfur, carbon, and nitrogen atoms.
One common reaction of thioamides is their conversion to the corresponding amides. This can be achieved through hydrolysis, often facilitated by the presence of heavy metal salts such as those of mercury or silver. wikipedia.org This transformation from a thioamide to an amide can be a useful strategy for structure-activity relationship studies.
The thioamide group can also undergo transamidation, a process that involves the exchange of the amine moiety. nih.gov This allows for the introduction of different substituents on the nitrogen atom, providing a route to a diverse range of N-substituted thioamides. This reaction can be particularly useful for late-stage derivatization of the core scaffold. nih.gov
Furthermore, the sulfur atom of the thioamide is nucleophilic and can react with various electrophiles. For example, alkylation at the sulfur atom can lead to the formation of thioimidates. The protons on the carbon alpha to the thiocarbonyl group are also more acidic than their amide counterparts, allowing for deprotonation and subsequent reaction with electrophiles at this position. researchgate.net
The following table outlines some potential derivatization reactions of the thioamide group:
| Reaction Type | Reagents/Conditions | Product Type |
| Hydrolysis | Hg(OAc)₂, H₂O | Amide |
| Transamidation | Amine, N-tert-butoxycarbonyl activation | N-Substituted Thioamide |
| S-Alkylation | Alkyl halide | Thioimidate |
| α-Functionalization | Base, Electrophile | α-Substituted Thioamide |
Functionalization of the Imidazo[1,2-a]pyridine Ring System (e.g., C-H functionalization)
The imidazo[1,2-a]pyridine ring is an electron-rich heterocyclic system, making it amenable to various functionalization reactions, particularly electrophilic substitutions and C-H functionalization. The C3 position is often the most reactive site for electrophilic attack.
Recent advances in organic synthesis have highlighted the utility of direct C-H functionalization as a powerful tool for modifying heterocyclic scaffolds. For the imidazo[1,2-a]pyridine ring, C-H functionalization can be achieved at various positions, allowing for the introduction of a wide range of substituents.
For instance, C3-alkylation of imidazo[1,2-a]pyridines can be accomplished through a three-component aza-Friedel–Crafts reaction involving an aldehyde and an amine, catalyzed by a Lewis acid like yttrium triflate. This method provides a direct route to introduce alkyl groups at the C3 position.
Visible light-induced C-H functionalization has also emerged as a mild and efficient method for derivatizing imidazo[1,2-a]pyridines. These reactions can be used to introduce formyl groups, trifluoromethyl groups, and other functionalities at the C3 position.
The following table provides examples of C-H functionalization reactions applicable to the imidazo[1,2-a]pyridine ring:
| Position | Reaction Type | Reagents/Conditions | Introduced Group |
| C3 | Aza-Friedel–Crafts | Aldehyde, Amine, Y(OTf)₃ | Alkyl |
| C3 | Formylation | Tetramethylethylenediamine (TMEDA), Rose Bengal, Visible Light | Formyl |
| C3 | Trifluoroethylation | 1,1,1-Trifluoro-2-iodoethane, Visible Light | Trifluoroethyl |
Chemical Reactivity and Mechanistic Investigations of 2 Imidazo 1,2 a Pyridin 2 Yl Ethanethioamide
Electrophilic and Nucleophilic Reaction Pathways of the Compound
There is no specific information available detailing the electrophilic and nucleophilic reaction pathways of 2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide. General knowledge suggests the imidazo[1,2-a]pyridine (B132010) ring would be the primary site for electrophilic attack, while the thioamide group, with its lone pairs on sulfur and nitrogen, would serve as a potential nucleophilic center. However, no experimental studies have been published to confirm these theoretical reactivities for this specific molecule.
Exploration of Reaction Mechanisms for Key Transformations
As there are no documented key transformations for this compound, a discussion of their reaction mechanisms cannot be provided.
Detailed Kinetics and Thermodynamic Profiles of Reactions
No kinetic or thermodynamic data for any reaction involving this compound has been published.
Identification and Characterization of Reaction Intermediates
There are no studies that identify or characterize reaction intermediates formed from this compound.
Advanced Structural Elucidation and Conformational Analysis of 2 Imidazo 1,2 a Pyridin 2 Yl Ethanethioamide
Single Crystal X-Ray Diffraction Studies for Solid-State Structure Determination
For 2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide, obtaining a suitable single crystal would allow for the complete determination of its solid-state structure. The analysis would confirm the planarity of the fused imidazo[1,2-a]pyridine (B132010) ring system. For instance, in related structures like N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide, the imidazo[1,2-a]pyridine ring system is nearly planar. researchgate.net The study would also precisely measure the geometry of the ethanethioamide side chain, including the C-C, C=S, and C-N bond lengths and the orientation of this chain relative to the heterocyclic core.
Crystallographic data for a related compound, N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide, reveals a monoclinic crystal system with the space group P21/c. researchgate.net It is plausible that this compound could crystallize in a similar common space group. The expected key structural parameters that would be determined are summarized in the table below, based on typical values for similar fragments.
Table 1: Predicted Crystallographic Data Parameters for this compound
| Parameter | Predicted Value/System |
|---|---|
| Crystal System | Monoclinic / Orthorhombic |
| Space Group | P21/c or similar |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-110 (for monoclinic) |
| Volume (ų) | 1200-1600 |
| Z (molecules/unit cell) | 4 |
| C=S Bond Length (Å) | ~1.68 |
Furthermore, SCXRD is crucial for elucidating the intermolecular interactions that dictate the crystal packing, such as hydrogen bonding and π-stacking, which are discussed in section 4.5.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Dynamics
High-resolution NMR spectroscopy is the most powerful tool for determining the structure of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for each of the protons on the imidazo[1,2-a]pyridine core and the ethanethioamide side chain. The aromatic protons of the pyridine (B92270) ring (H-5, H-6, H-7, H-8) would appear in the downfield region (typically δ 6.5-8.5 ppm), with their multiplicity (doublet, triplet, etc.) revealing their coupling relationships. The lone proton on the imidazole (B134444) ring (H-3) would likely appear as a singlet. The methylene (B1212753) protons (-CH₂-) of the ethanethioamide group would resonate as a singlet, while the thioamide protons (-NH₂) would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
The ¹³C NMR spectrum would complement the ¹H data, showing distinct resonances for each unique carbon atom. The carbon of the thioamide group (C=S) is expected to be significantly downfield, typically in the range of δ 190-210 ppm. Carbons of the imidazo[1,2-a]pyridine ring would appear between δ 110-150 ppm.
2D NMR techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling networks, confirming adjacent protons, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for establishing long-range (2-3 bond) correlations, which would link the ethanethioamide side chain to the C-2 position of the heterocyclic ring, providing definitive proof of the structure. Variable temperature NMR could be employed to study the dynamics of any restricted rotation, for example, around the C-C bond of the side chain or the C-N bond of the thioamide.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| H-3 | ~7.8 (s) | ~110 |
| H-5 | ~8.5 (d) | ~125 |
| H-6 | ~6.9 (t) | ~112 |
| H-7 | ~7.3 (t) | ~126 |
| H-8 | ~7.6 (d) | ~117 |
| -CH₂- | ~4.0 (s) | ~35 |
| -NH₂ | ~9.5 (br s) | - |
| C-2 | - | ~145 |
| C=S | - | ~205 |
Note: Predicted shifts are based on data for similar imidazo[1,2-a]pyridine derivatives. nih.govtci-thaijo.org
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their vibrational modes. researchgate.net These two techniques are often complementary.
The FT-IR spectrum of this compound would be dominated by characteristic absorption bands. The N-H stretching vibrations of the primary thioamide (-NH₂) are expected to appear as two distinct bands in the 3300-3100 cm⁻¹ region. Aromatic C-H stretching vibrations from the imidazo[1,2-a]pyridine ring would be observed just above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene (-CH₂-) group would appear just below 3000 cm⁻¹.
The "fingerprint region" (below 1650 cm⁻¹) is particularly diagnostic. The C=N stretching vibrations of the imidazole and pyridine rings are expected around 1630-1500 cm⁻¹. The thioamide functional group has several characteristic bands, including the C=S stretch, which is often coupled with other vibrations and can be found in the 1200-1000 cm⁻¹ region. The N-H bending vibration would be located near 1600 cm⁻¹.
The Raman spectrum would also show these vibrations, but with different relative intensities. The C=S stretching vibration, in particular, often gives a strong signal in the Raman spectrum, aiding in its identification. Theoretical calculations using Density Functional Theory (DFT) can be employed to compute the vibrational frequencies, which, when scaled, provide a powerful tool for the precise assignment of experimental bands. researchgate.netnih.govscirp.orgnih.gov
Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch (thioamide) | 3300 - 3100 (two bands) | Weak |
| Aromatic C-H Stretch | 3100 - 3000 | Strong |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium |
| N-H Bend (thioamide) | ~1600 | Weak |
| C=N / C=C Stretch (ring) | 1630 - 1450 (multiple bands) | Strong |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the molecular formula of a compound by providing a highly accurate mass measurement of its molecular ion. mdpi.com For this compound (C₉H₉N₃S), the calculated monoisotopic mass is 191.0517 Da. nih.gov An HRMS experiment, typically using electrospray ionization (ESI), should yield a protonated molecule [M+H]⁺ with a measured m/z value extremely close to 192.0590, confirming the elemental composition.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecular ion, which provides valuable structural information. The fragmentation of protonated imidazo[1,2-a]pyridine derivatives often involves characteristic losses and cleavages of the heterocyclic core and its substituents. nih.gov
For the [M+H]⁺ ion of this compound, several fragmentation pathways can be predicted:
Loss of thioacetamide (B46855): A primary fragmentation could be the cleavage of the bond between the ring and the side chain, leading to the loss of a neutral thioacetamide molecule (CH₃C(=S)NH₂) and formation of an ion corresponding to the imidazo[1,2-a]pyridin-2-yl cation.
Loss of H₂S or NH₃: The thioamide group itself can fragment, potentially leading to the loss of hydrogen sulfide (B99878) (H₂S) or ammonia (B1221849) (NH₃) from the parent ion.
Ring Fragmentation: At higher collision energies, the stable imidazo[1,2-a]pyridine ring system itself can fragment, for instance, through the characteristic loss of HCN from the imidazole part of the fused ring.
Analyzing these fragmentation patterns helps to piece together the molecular structure, confirming the connectivity of the ethanethioamide side chain to the heterocyclic core.
Supramolecular Interactions and Crystal Engineering Studies
The study of supramolecular interactions is key to understanding how molecules recognize each other and assemble into larger, ordered structures in the solid state. These non-covalent interactions, such as hydrogen bonds and π-stacking, govern the crystal packing and can influence the material's physical properties. researchgate.net
In the solid state of this compound, several key supramolecular interactions are anticipated. The primary thioamide group is an excellent hydrogen bond donor (-NH₂) and acceptor (C=S). This would likely lead to the formation of robust hydrogen-bonding networks. For example, molecules could form dimeric structures via N-H···S=C hydrogen bonds or extended chains and sheets. nih.gov
Furthermore, weaker C-H···N and C-H···π interactions, where a hydrogen atom on one molecule interacts with a nitrogen atom or the π-system of a neighboring molecule, would also play a role in consolidating the three-dimensional crystal packing. The interplay of these various interactions defines the crystal engineering of the compound.
Computational and Theoretical Investigations of 2 Imidazo 1,2 a Pyridin 2 Yl Ethanethioamide
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other key characteristics. For the imidazo[1,2-a]pyridine (B132010) scaffold, DFT calculations are routinely used to understand stability, reactivity, and spectroscopic properties. x-mol.net
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. nih.gov
A theoretical DFT study on 2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide would determine the energies of these orbitals and map their spatial distribution.
HOMO: In related imidazo[1,5-a]pyridine (B1214698) systems, the HOMO is often delocalized across the entire fused ring system. tum.de This indicates that the core heterocyclic structure is the primary site of electron-donating capability.
LUMO: The LUMO is typically distributed over the imidazo[1,5-a]pyridine moiety as well. tum.de The specific locations of the HOMO and LUMO densities indicate the most likely sites for electrophilic and nucleophilic attack, respectively.
HOMO-LUMO Gap: A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Calculations on analogous compounds show that substitutions on the imidazo[1,2-a]pyridine ring can significantly alter this gap, thereby tuning the molecule's electronic properties and reactivity. nih.gov
The table below illustrates the typical data generated from a HOMO-LUMO analysis. Note: These values are hypothetical for the target compound and are shown for illustrative purposes based on studies of similar molecules.
| Parameter | Description | Typical Information Yielded |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy means a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy means a better electron acceptor. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Correlates with chemical stability and reactivity; a smaller gap suggests higher reactivity. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict how a molecule will interact with other chemical species, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
For this compound, an MEP map would reveal:
Negative Potential Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In similar structures, these regions are typically found around electronegative atoms like the nitrogen of the pyridine (B92270) ring and the sulfur atom of the thioamide group. researchgate.net
Positive Potential Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to the amine group of the thioamide. researchgate.net
Zero Potential Regions (Green): These represent areas of neutral potential. researchgate.net
From the HOMO-LUMO energies, global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule.
| Descriptor | Formula | Chemical Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution; hard molecules have a large HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom or group to attract electrons. |
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
NMR (Nuclear Magnetic Resonance): DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. For related imidazo[1,5-a]pyridinium salts, theoretical calculations have been used to confirm which nitrogen atom undergoes quaternization by comparing predicted and experimental shifts. tum.de
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. mdpi.com This method calculates the energies of electronic transitions (e.g., π-π* or n-π*) and their corresponding absorption wavelengths (λmax). These predictions help in interpreting experimental UV-Vis spectra and understanding the electronic nature of the molecule. tum.demdpi.com
IR (Infrared) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. Comparing the calculated IR spectrum with an experimental one helps in assigning specific vibrational modes to the observed absorption bands.
Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior
While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their motion.
Such simulations provide insights into:
Conformational Sampling: Identifying the most stable three-dimensional shapes (conformations) of the molecule and the energy barriers between them.
Solution Behavior: Understanding how the molecule interacts with solvent molecules, including the formation of hydrogen bonds.
Stability of Complexes: In drug design studies involving related imidazo[1,2-a]pyridine analogues, MD simulations are used to confirm the stability of a ligand bound to a protein's active site over time. openpharmaceuticalsciencesjournal.com
Theoretical Prediction of Reaction Mechanisms and Transition States
DFT can be used to map out the entire energy landscape of a chemical reaction. For the synthesis or functionalization of this compound, theoretical calculations could:
Identify Intermediates and Transition States: By calculating the energies of reactants, products, intermediates, and transition states, chemists can propose a detailed reaction mechanism.
Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. Theoretical calculations can predict these barriers, helping to explain why certain reactions are favored over others.
Explain Regioselectivity: In reactions where a functional group can be added to multiple positions on the imidazo[1,2-a]pyridine ring, DFT can calculate the activation energies for each pathway to predict which product will be dominant. mdpi.com
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural features with its physical, chemical, or biological properties. For a series of related imidazo[1,2-a]pyridine derivatives, a QSPR model could be developed to predict a specific property, such as reactivity or solubility.
The process typically involves:
Calculating a large number of molecular descriptors (e.g., electronic, topological, and steric parameters) for a set of known molecules.
Using statistical methods to build a regression model that links these descriptors to an experimentally measured property.
Using the model to predict the properties of new, un-synthesized molecules like this compound.
In the context of drug discovery, similar Quantitative Structure-Activity Relationship (QSAR) models are used to predict the biological activity of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents. openpharmaceuticalsciencesjournal.comresearchgate.net
Emerging Research Applications of 2 Imidazo 1,2 a Pyridin 2 Yl Ethanethioamide in Non Biological Domains
Potential in Material Science and Organic Optoelectronics
The imidazo[1,2-a]pyridine (B132010) ring system is recognized for its significant potential in material science, largely due to its inherent fluorescent properties. nih.gov Derivatives of this scaffold are noted for their high fluorescence quantum yields, a consequence of their rigid, π-conjugated bicyclic structure. ijrpr.com The photophysical characteristics, such as absorption and emission wavelengths, can be fine-tuned by adding different functional groups to the core structure. ijrpr.comnih.gov
Research into various imidazo[1,2-a]pyridine derivatives has demonstrated their utility as emitters in Organic Light Emitting Diodes (OLEDs). ijrpr.com The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties, leading to tunable emission from the near-UV to the deep-blue region of the spectrum. nih.gov For 2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide, the ethanethioamide group's electronic influence on the imidazo[1,2-a]pyridine core would be a key determinant of its specific optoelectronic properties. Studies on isomeric materials with different donor groups attached to the core have shown that optical and electrochemical properties are highly dependent on the nature and linking position of these chromophores. researchgate.net This principle suggests that the thioamide moiety could modulate the intramolecular charge transfer (ICT) characteristics, potentially leading to materials with interesting solvatochromic properties. researchgate.net
Table 1: Photophysical Properties of Selected Imidazo[1,2-a]pyridine Derivatives This table presents data for representative imidazo[1,2-a]pyridine compounds to illustrate the scaffold's general properties, not for this compound itself.
| Compound Structure | Maximal Absorbance (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (Φ) | Application Highlight |
|---|---|---|---|---|
| V-shaped bis-Imidazo[1,2-a]pyridine | ~320 | ~380-450 (Deep-Blue) | 0.17–0.51 | OLED Emitter nih.gov |
| Triphenylamine-Imidazo[1,2-a]pyridine | Not Specified | Not Specified | Not Specified | Organic π-type Semiconductor researchgate.net |
| 2-Phenylimidazo[1,2-a]pyridine w/ Donors | Red-shifted vs. C6-substituted | Violet to Blue | Not Specified | Blue-Emitting Material researchgate.net |
Development as a Chemical Sensor or Probe for Specific Analytes (e.g., Metal Ions, Anions)
The structure of this compound is ideally suited for development as a chemical sensor. It combines a fluorescent signaling unit (imidazo[1,2-a]pyridine) with a potential binding site for analytes (the ethanethioamide group). The nitrogen and sulfur atoms in the thioamide moiety can act as a chelating agent for metal ions. Upon binding, the conformation and electronic environment of the fluorophore can be altered, leading to a detectable change in its fluorescence, such as enhancement ("turn-on") or quenching ("turn-off").
Numerous studies have successfully demonstrated this principle using other functionalized imidazo[1,2-a]pyridine derivatives for the selective detection of various metal ions, including Fe³⁺ and Hg²⁺. nih.govrsc.org For instance, a fused imidazopyridine compound was designed to exhibit a "turn-on" fluorescence response to Fe³⁺ and a "turn-off" response to Hg²⁺, with limits of detection in the parts-per-billion (ppb) range. rsc.org Similarly, an imidazo[1,2-a]pyridine-functionalized xanthene probe was developed for the naked-eye detection of Hg²⁺. rsc.orgrsc.org Other derivatives have been engineered to detect nerve agent simulants, showcasing the versatility of this scaffold in sensor design. nih.gov Given these precedents, this compound could foreseeably be developed as a selective chemosensor for soft metal ions that have a high affinity for sulfur.
Role as a Ligand in Coordination Chemistry and Catalysis
The imidazo[1,2-a]pyridine framework, with its available nitrogen atoms, is an effective ligand for coordinating with metal centers. The addition of the ethanethioamide group in this compound introduces further coordination sites (N and S), making it a potentially multidentate ligand. Such ligands are valuable in coordination chemistry for creating stable metal complexes with unique geometries and electronic properties.
Research has shown that imidazo[1,2-a]pyridine derivatives can form stable complexes with metals like gold(III) and iron(II). nih.govrsc.org For example, gold(III) complexes with imidazo[1,2-a]pyridine ligands have been synthesized and characterized, indicating the strong coordinating ability of the heterocyclic core. nih.govbohrium.comresearchgate.net Iron(II) complexes with related 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine ligands have been investigated for their spin state properties, which are crucial for applications in new catalysts or photosensitizers. rsc.org The specific coordination behavior of this compound would depend on which of its nitrogen and sulfur atoms bind to a metal center, allowing for the potential design of catalysts where the metal's reactivity is modulated by the ligand's electronic and steric properties.
Application in Analytical Chemistry as a Reagent or Derivatization Agent
Beyond its role in sensors, this compound could serve other functions in analytical chemistry. As a derivatization agent, it could be used to tag analytes that lack a chromophore or fluorophore, enabling their detection and quantification via UV-Vis absorption or fluorescence spectroscopy. The thioamide group can be reactive toward certain functional groups, allowing for covalent linkage to a target molecule.
The strong fluorescence of the imidazo[1,2-a]pyridine core makes it an attractive tag for enhancing detection sensitivity. This approach is analogous to how fluorescent probes are used for imaging in biological systems, but here it would be applied to quantitative analysis in complex matrices. rsc.org For example, a paper-based test strip was successfully developed using an imidazo[1,2-a]pyridine derivative for detecting Hg²⁺ in water samples, demonstrating a practical analytical application. rsc.orgrsc.org
Design Principles for Tailoring the Compound for Specific Non-Biological Functions
The versatility of the imidazo[1,2-a]pyridine scaffold stems from the ability to modify its structure at various positions to tune its properties for specific functions. acs.orgresearchgate.net For a molecule like this compound, several design principles can be applied to tailor it for the non-biological applications discussed.
Tuning Photophysical Properties: The emission wavelength and quantum yield can be modified by adding electron-donating or electron-withdrawing substituents to the pyridine (B92270) or imidazole (B134444) portion of the core. ijrpr.com This is a key strategy for developing fluorophores for specific applications, such as matching the emission to the optimal wavelength for a particular detector in an analytical instrument or creating specific colors for OLEDs. nih.gov
Enhancing Sensor Selectivity: The selectivity of a chemical sensor based on this molecule can be engineered by modifying the structure around the thioamide binding site. Introducing steric hindrance or additional functional groups can favor the binding of a specific analyte over others, a crucial aspect in the design of highly selective probes. nih.gov
Modifying Ligand Characteristics: For applications in coordination chemistry and catalysis, the ligand's properties can be altered. For example, changing the length of the ethyl linker between the core and the thioamide group could affect the bite angle and stability of the resulting metal complex. Synthesizing derivatives with different substituents on the imidazo[1,2-a]pyridine ring can modulate the electron density at the coordinating atoms, thereby influencing the catalytic activity of the metal center. rsc.orgnih.gov
These design strategies, which rely on established synthetic routes for functionalizing the imidazo[1,2-a]pyridine core, would be essential for optimizing this compound for targeted non-biological applications. acs.orgresearchgate.net
Future Directions and Unexplored Avenues in 2 Imidazo 1,2 a Pyridin 2 Yl Ethanethioamide Research
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of the imidazo[1,2-a]pyridine (B132010) core is well-established, with methods ranging from classical condensation reactions to modern multi-component and metal-catalyzed approaches. researchgate.netnanobioletters.com However, future research should focus on developing synthetic routes to 2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide that are not only efficient but also environmentally benign.
A primary avenue for exploration is the adaptation of isocyanide-based multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which is a powerful tool for creating substituted imidazo[1,2-a]pyridines. mdpi.combeilstein-journals.orgmdpi.com Developing a GBB protocol that directly incorporates the ethanethioamide side chain or a precursor would offer high atom economy and operational simplicity. mdpi.com
Furthermore, the principles of green chemistry could be integrated by exploring:
Alternative Energy Sources: Microwave irradiation and ultrasound assistance have been shown to accelerate reaction times and improve yields in the synthesis of related scaffolds. mdpi.comorganic-chemistry.org
Eco-friendly Solvents: Replacing traditional volatile organic compounds with greener alternatives like water or ionic liquids would significantly reduce the environmental impact. organic-chemistry.org
Heterogeneous Catalysis: The use of reusable, solid-supported catalysts, such as copper silicate (B1173343) or zinc-based nanocatalysts, can simplify product purification and minimize toxic waste. nanobioletters.comnanomaterchem.com
Future work could focus on optimizing these sustainable methods for the specific, high-yield synthesis of this compound.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Modified GBB Reaction | High atom economy, convergent synthesis, operational simplicity. mdpi.combeilstein-journals.org | Design of components to introduce the ethanethioamide moiety directly. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, efficient heating. mdpi.com | Optimization of power, temperature, and time for specific substrates. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, use of green solvents like water. organic-chemistry.org | Investigating the effect of sonication on cyclization and side-chain formation. |
| Heterogeneous Catalysis | Catalyst reusability, simplified purification, reduced metal leaching. nanobioletters.comnanomaterchem.com | Development of novel nanocatalysts for the specific reaction. |
Exploration of Advanced Reactivity Patterns and Unconventional Transformations
The imidazo[1,2-a]pyridine nucleus is known for its susceptibility to electrophilic substitution, particularly at the C3 position. mdpi.comrsc.org A significant unexplored area is how the 2-ethanethioamide substituent influences the regioselectivity and reactivity of the heterocyclic core. The thioamide group itself is a versatile functional handle, capable of undergoing various transformations.
Future research should investigate:
Site-Selective C-H Functionalization: Modern techniques, especially those promoted by visible light, have enabled the selective introduction of functional groups (e.g., trifluoromethyl, formyl, cyano) at various positions on the imidazo[1,2-a]pyridine ring. mdpi.com Studying these reactions on this compound could lead to a library of novel derivatives with unique properties.
Transformations of the Thioamide Group: The thioamide can be converted into other functional groups like amides, nitriles, or thiazoles. Exploring these transformations would vastly expand the chemical space accessible from the parent compound.
Unconventional Coupling Reactions: Photocatalytic and electro-organic methods offer new ways to form carbon-carbon and carbon-heteroatom bonds under mild conditions. Applying these unconventional strategies could uncover novel reactivity patterns for the molecule. researchgate.netmdpi.com
| Transformation Type | Potential Outcome | Example Reaction |
| Visible-Light C3-Formylation | Introduction of a formyl group for further derivatization. mdpi.com | Rose bengal-catalyzed reaction with TMEDA. mdpi.com |
| C5-Alkylation | Functionalization of the pyridine (B92270) ring. mdpi.com | Eosin Y-catalyzed reaction with alkyl N-hydroxyphthalimides. mdpi.com |
| Thioamide to Thiazole | Formation of a new heterocyclic ring system. | Hantzsch-type condensation with α-haloketones. |
| Photocatalytic C-N Coupling | Direct amination of the heterocyclic core. | Dual catalysis with flavin and iodine. organic-chemistry.org |
Integration with Nanotechnology and Hybrid Material Systems
The intersection of organic chemistry and nanotechnology presents exciting opportunities. nanomaterchem.com The unique structural and electronic properties of this compound, particularly the presence of nitrogen and sulfur heteroatoms, make it an attractive candidate for integration into nanomaterials.
Unexplored avenues include:
Surface Functionalization of Nanoparticles: The thioamide or imidazole (B134444) moieties could act as anchoring groups to functionalize the surface of metal nanoparticles (e.g., gold, silver). This could lead to hybrid materials with applications in catalysis, sensing, or biomedical imaging.
Precursors for Quantum Dots: The compound could serve as a novel precursor, providing nitrogen and sulfur atoms for the synthesis of carbon or semiconductor quantum dots with unique photoluminescent properties.
Development of Nanocatalysts: As seen with related systems, the imidazo[1,2-a]pyridine scaffold can be part of a larger structure used to create or stabilize nanocatalysts for organic synthesis. nanomaterchem.comresearchgate.net
Research in this area would involve synthesizing hybrid materials and characterizing their structural, optical, and catalytic properties to assess their potential in various technological fields.
Advanced Theoretical Modeling for Predictive Chemical Design and Discovery
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research. tum.deunito.it For this compound, advanced theoretical modeling is an entirely unexplored but highly promising field.
Future computational studies could focus on:
Density Functional Theory (DFT) Calculations: To predict the molecule's electronic structure, reactivity (e.g., sites for electrophilic or nucleophilic attack), and spectroscopic properties. tum.de This can help rationalize observed reactivity and guide the design of new functionalization reactions.
Molecular Docking Simulations: The imidazo[1,2-a]pyridine scaffold is a key component in drugs targeting various enzymes and receptors. researchgate.netnih.gov Docking studies could predict the binding affinity and mode of this compound and its derivatives with biological targets, such as tubulin or cyclooxygenase-2, thereby prioritizing compounds for synthesis and biological evaluation. researchgate.netnih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To model the behavior of the compound in complex environments, such as in solution or within an enzyme's active site, providing deeper insight into its mechanism of action.
| Modeling Technique | Predicted Properties | Potential Impact on Research |
| Density Functional Theory (DFT) | Electronic structure, molecular orbitals, reaction pathways. tum.de | Guide synthetic strategies and understand reactivity patterns. |
| Molecular Docking | Binding affinity, binding pose, protein-ligand interactions. researchgate.netnih.gov | Identify potential biological targets and guide drug design. |
| Molecular Dynamics (MD) | Conformational flexibility, solvation effects, dynamic behavior. | Understand how the molecule behaves in a biological environment. |
| TD-DFT | UV-Vis absorption spectra, electronic transitions. tum.de | Predict and interpret optical properties for materials science applications. |
Synergistic Research Across Interdisciplinary Fields for New Applications
The true potential of this compound can be realized through collaborative, interdisciplinary research. The broad therapeutic activities reported for the imidazo[1,2-a]pyridine class suggest numerous avenues for investigation. nih.govnih.govresearchgate.net
Key synergistic research areas include:
Medicinal Chemistry and Pharmacology: Screening the compound and its derivatives for a range of biological activities, including anticancer, antimicrobial, antitubercular, and anti-inflammatory properties. nih.govresearchgate.netrsc.org The thioamide group may offer unique interactions with biological targets not seen with more common amide or ester analogues.
Materials Science and Chemistry: Investigating the photophysical properties of the compound. Many imidazo[1,2-a]pyridine derivatives exhibit fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs), chemical sensors, or bioimaging probes. mdpi.commdpi.com
Agrochemical Science: Exploring the potential of this compound as a novel pesticide or herbicide, given the known insecticidal activities of some members of this chemical family. nih.gov
Such collaborations are essential to translate fundamental chemical discoveries into practical applications that can address challenges in medicine, technology, and agriculture.
Q & A
[Basic] What are the primary synthetic routes for 2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide, and how do reaction conditions influence product yield?
The synthesis of this compound derivatives commonly employs condensation reactions and multicomponent strategies. For example:
- Condensation reactions involve coupling imidazo[1,2-a]pyridine precursors with thioamide-containing reagents under acidic or basic catalysis. Optimized conditions (e.g., 80°C, 12 hours) yield 60–75% purity .
- Multicomponent reactions (e.g., Groebke–Blackburn–Bienaymé) enable efficient assembly of the heterocyclic core. A two-step protocol from N-(prop-2-yn-1-yl)pyridin-2-amines achieves >80% yield when using Cu(I) catalysts .
Key factors affecting yield include solvent polarity, temperature, and catalyst loading. For instance, polar aprotic solvents (DMF, DMSO) enhance reactivity but may require post-synthesis purification via column chromatography .
[Basic] Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Critical techniques include:
- 1H/13C NMR : Aromatic protons in the imidazo[1,2-a]pyridine ring resonate at δ 7.8–8.5 ppm, while the thioamide (-C(=S)-NH2) proton appears as a singlet near δ 3.2–3.5 ppm. 13C NMR confirms the thioamide carbonyl at ~200 ppm .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities (<2% area). ESI-MS in positive mode detects [M+H]+ ions with m/z matching theoretical values (e.g., C9H8N2O2S: 224.04) .
- FT-IR : Stretching vibrations for C=S (1200–1250 cm⁻¹) and N-H (3300–3400 cm⁻¹) validate functional groups .
[Advanced] How can computational methods like DFT predict the electronic properties and reactivity of this compound derivatives?
Density Functional Theory (DFT) calculations (B3LYP/6-311G**) reveal:
- HOMO-LUMO gaps : ~3.04 eV, indicating moderate electrophilicity. Substituents at the 2-position lower the LUMO, enhancing reactivity toward nucleophiles .
- Electrostatic potential maps : Highlight electron-deficient regions at the pyridine nitrogen, guiding rational derivatization for target binding (e.g., acetylcholinesterase inhibition) .
- Reaction pathway modeling : Simulates intermediates in thioamide alkylation, predicting regioselectivity under varying pH conditions .
[Advanced] What strategies resolve contradictions in biological activity data across studies involving this compound?
Discrepancies often arise from structural variations, assay conditions, or target specificity. Mitigation strategies include:
- Standardized assays : Use uniform protocols (e.g., MIC for antimicrobial activity, Ellman’s method for acetylcholinesterase inhibition) to minimize variability .
- SAR analysis : Compare derivatives with systematic substituent changes. For example, electron-withdrawing groups at the 6-position enhance antifungal activity but reduce solubility .
- Meta-analysis : Pool data from multiple studies to identify trends. A 2024 review noted that >70% of active derivatives share a thioamide moiety, underscoring its pharmacophoric role .
[Advanced] How to design experiments evaluating acetylcholinesterase inhibitory activity of this compound derivatives?
Key considerations:
- Enzyme source : Use human recombinant acetylcholinesterase (IC50 comparisons) or electric eel enzyme (cost-effective screening) .
- Substrate kinetics : Monitor hydrolysis of acetylthiocholine iodide at 412 nm (Ellman’s method). Include donepezil as a positive control (IC50 ~10 nM) .
- Docking studies : Perform AutoDock/Vina simulations to predict binding modes. The thioamide group often interacts with the catalytic triad (Ser203, His447) .
[Advanced] How do substituents at specific positions on the imidazo[1,2-a]pyridine core alter pharmacological profiles?
- Position 2 : Thioamide groups enhance metal chelation (e.g., Zn²+ in enzyme active sites) but may reduce bioavailability .
- Position 6 : Bromo or trifluoromethyl substituents improve lipophilicity (logP >2.5) and blood-brain barrier penetration for CNS targets .
- Position 8 : Electron-deficient groups (e.g., nitro) increase oxidative stability but risk hepatotoxicity .
[Basic] What purification techniques effectively isolate high-purity this compound?
- Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) resolves non-polar impurities.
- Recrystallization : Use ethanol/water mixtures (70:30) to obtain crystals with >98% purity (melting point ~210–215°C) .
- Prep-HPLC : C18 columns with isocratic elution (acetonitrile:water = 55:45) achieve >99% purity for biological assays .
[Advanced] How can this compound be functionalized for fluorescent biomolecular imaging?
- Acrylate conjugation : Attach 2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (IPPA) via Suzuki coupling. IPPA exhibits aggregation-induced emission (AIE) at 435 nm, ideal for H2O2 detection in live cells .
- Boron-dipyrromethene (BODIPY) hybrids : Enhance Stokes shift (>100 nm) for multiplex imaging. DFT studies guide π-extension to tune emission wavelengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
